molecular formula C9H10FNO4S B181053 N-[(4-fluorophenyl)sulfonyl]-beta-alanine CAS No. 208121-88-4

N-[(4-fluorophenyl)sulfonyl]-beta-alanine

Cat. No.: B181053
CAS No.: 208121-88-4
M. Wt: 247.25 g/mol
InChI Key: UDQZLIWXZJFLPD-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)sulfonyl]-beta-alanine is a chemical compound with the molecular formula C9H10FNO4S It is characterized by the presence of a fluorophenyl group attached to a sulfonyl-beta-alanine moiety

Scientific Research Applications

N-[(4-fluorophenyl)sulfonyl]-beta-alanine has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for “N-[(4-fluorophenyl)sulfonyl]-beta-alanine” is not available, sulfonamides in general are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)sulfonyl]-beta-alanine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with beta-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)sulfonyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)sulfonyl]-beta-alanine
  • N-[(4-bromophenyl)sulfonyl]-beta-alanine
  • N-[(4-methylphenyl)sulfonyl]-beta-alanine

Uniqueness

N-[(4-fluorophenyl)sulfonyl]-beta-alanine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(4-fluorophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQZLIWXZJFLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353894
Record name N-[(4-fluorophenyl)sulfonyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208121-88-4
Record name N-[(4-fluorophenyl)sulfonyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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